5-Methoxybenzo[b]thiophene-2-carboxylic acid

Catalog No.
S1898683
CAS No.
23046-02-8
M.F
C10H8O3S
M. Wt
208.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Methoxybenzo[b]thiophene-2-carboxylic acid

CAS Number

23046-02-8

Product Name

5-Methoxybenzo[b]thiophene-2-carboxylic acid

IUPAC Name

5-methoxy-1-benzothiophene-2-carboxylic acid

Molecular Formula

C10H8O3S

Molecular Weight

208.24 g/mol

InChI

InChI=1S/C10H8O3S/c1-13-7-2-3-8-6(4-7)5-9(14-8)10(11)12/h2-5H,1H3,(H,11,12)

InChI Key

CSMSEXYPAWBSCB-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)SC(=C2)C(=O)O

Canonical SMILES

COC1=CC2=C(C=C1)SC(=C2)C(=O)O

5-Methoxybenzo[b]thiophene-2-carboxylic acid is an organic compound characterized by its unique structure, which includes a methoxy group and a carboxylic acid functional group attached to a benzo[b]thiophene backbone. Its molecular formula is C10H8O3SC_{10}H_{8}O_{3}S and it has a molecular weight of 208.23 g/mol. This compound is notable for its potential biological activities and applications in medicinal chemistry, particularly as an inhibitor of specific enzymes involved in cellular processes .

  • Potential Precursor Molecule

    The presence of a carboxylic acid group suggests 5-Methoxybenzo[b]thiophene-2-carboxylic acid could act as a precursor molecule for the synthesis of other molecules with interesting properties. Research on similar carboxylic acids often involves their conversion to esters, amides, or other functional groups ().

  • Bioisostere Scaffold

    The molecule contains a thiophene ring, a five-membered aromatic ring with a sulfur atom. Thiophene rings are present in many biologically active molecules. 5-Methoxybenzo[b]thiophene-2-carboxylic acid could potentially serve as a scaffold for the development of new drugs, as the thiophene ring may mimic the behavior of other functional groups in some biological processes ().

  • Material Science Applications

    The aromatic structure of 5-Methoxybenzo[b]thiophene-2-carboxylic acid suggests it may have potential applications in material science. Aromatic molecules are often used in the development of polymers, organic electronics, and other functional materials ().

Typical of carboxylic acids and aromatic compounds. Key reactions include:

  • Esterification: The carboxylic acid can react with alcohols to form esters.
  • Amidation: This compound can form amides when reacted with amines, often facilitated by coupling agents such as HBTU (O-(7-Aza-1-hydroxybenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) in the presence of bases like triethylamine .
  • Decarboxylation: Under certain conditions, the carboxylic group may be removed, leading to the formation of substituted thiophenes.

Research indicates that 5-Methoxybenzo[b]thiophene-2-carboxylic acid exhibits significant biological activities. It has been identified as a potent inhibitor of Clk1/4 (CDC2-like kinase 1 and 4), which are important in regulating various cellular functions, including cell cycle progression and RNA splicing. This inhibition suggests potential therapeutic applications in cancer treatment and other diseases where these kinases are implicated .

The synthesis of 5-Methoxybenzo[b]thiophene-2-carboxylic acid can be achieved through several methods:

  • Starting Materials: Ethyl thioglycolate and 2-fluoro-5-methoxybenzaldehyde are commonly used.
  • Three-Step Synthesis:
    • Formation of Ethyl Ester: Ethyl thioglycolate reacts with 2-fluoro-5-methoxybenzaldehyde in the presence of potassium carbonate to yield the ethyl ester.
    • Hydrolysis: The ethyl ester undergoes alkaline hydrolysis to produce the corresponding carboxylic acid.
    • Coupling Reactions: The acid can then be coupled with various amines to generate diverse derivatives .

5-Methoxybenzo[b]thiophene-2-carboxylic acid finds applications primarily in the field of medicinal chemistry. Its role as an inhibitor of Clk1/4 positions it as a candidate for drug development aimed at targeting specific types of cancers. Additionally, its structural characteristics make it a valuable scaffold for synthesizing other biologically active compounds .

Interaction studies have shown that 5-Methoxybenzo[b]thiophene-2-carboxylic acid interacts with specific proteins involved in cellular signaling pathways. The binding orientation and affinity towards Clk1/4 have been explored, indicating that modifications to its structure can significantly affect its biological activity. These studies are crucial for optimizing its efficacy as a therapeutic agent .

Several compounds share structural similarities with 5-Methoxybenzo[b]thiophene-2-carboxylic acid, each exhibiting unique properties:

Compound NameSimilarityUnique Features
4-Methoxybenzo[b]thiophene-2-carboxylic acid0.97Different position of methoxy group
5,6-Dimethoxybenzo[b]thiophene-2-carboxylic acid0.93Additional methoxy group at the 6-position
5-Hydroxybenzo[b]thiophene-2-carboxylic acid0.93Hydroxyl group replacing methoxy
5,6-Diethoxybenzo[b]thiophene-2-carboxylic acid0.90Two ethoxy groups enhancing solubility
7-Hydroxybenzo[b]thiophene-2-carboxylic acid0.87Hydroxyl group at the 7-position

The uniqueness of 5-Methoxybenzo[b]thiophene-2-carboxylic acid lies in its specific inhibitory action on Clk1/4 and its potential for further modification to enhance biological activity, making it a promising candidate for further research and development in pharmacology .

Benzothiophene derivatives have played a pivotal role in organic chemistry since their discovery in the early 20th century. The parent compound, benzo[b]thiophene, was first isolated from coal tar and later recognized for its aromatic stability and synthetic versatility. Its integration into pharmaceutical chemistry became prominent in the 1990s with the development of drugs such as raloxifene (a selective estrogen receptor modulator) and zileuton (a leukotriene inhibitor), both of which rely on benzothiophene scaffolds for bioactivity.

Early synthetic methods for benzothiophenes often involved multistep processes, such as the reaction of 2-halobenzaldehydes with alkyl mercaptans under alkaline conditions. However, advancements in catalysis, including palladium-mediated heterocyclization (e.g., PdI₂/KI systems for synthesizing 2-alkenylbenzothiophenes) and radical-promoted substitutive cyclodehydration, streamlined access to functionalized derivatives. The emergence of one-pot strategies, such as the three-component domino reaction for benzothiophene-fused pyrrolidones, further expanded synthetic efficiency.

Recent innovations include the use of covalent organic frameworks (COFs) containing benzothiophene units for electrochemical applications and the design of methoxy-modified benzothiophene derivatives for organic thin-film transistors (OTFTs). These developments underscore the compound’s adaptability to both medicinal and materials science domains.

Structural Significance of Methoxy and Carboxyl Functional Groups

The methoxy (–OCH₃) and carboxyl (–COOH) groups in 5-methoxybenzo[b]thiophene-2-carboxylic acid confer distinct electronic and steric properties that influence reactivity and intermolecular interactions.

Methoxy Group Contributions:

  • Electronic Effects: The methoxy group acts as an electron-donating substituent via resonance, enhancing the aromatic system’s electron density. This modification improves charge transport in OTFTs, as demonstrated by DBOP-BTBT, a bis-methoxy-substituted derivative exhibiting a hole mobility of 3.57 cm² V⁻¹ s⁻¹.
  • Steric Guidance: In heterocyclization reactions, the methoxy group directs regioselectivity. For example, in Pd-catalyzed syntheses, its presence at the 5-position favors cyclization at the 2-position of the benzothiophene core.

Carboxyl Group Contributions:

  • Acid-Base Reactivity: The carboxyl group enables salt formation (e.g., potassium salts) and participation in condensation reactions, critical for constructing fused heterocycles like benzothiopheno[2,3-e]azepinediones.
  • Hydrogen Bonding: In crystalline states, the carboxyl group forms hydrogen bonds, stabilizing molecular packing. X-ray crystallographic analyses of related derivatives, such as benzo[b]thiophene-2-carboxylic acid, reveal dimeric structures via O–H···O interactions.

Combined Effects:

The synergy between methoxy and carboxyl groups is evident in pharmacological applications. For instance, 5-methoxybenzo[b]thiophene-2-carboxylic acid serves as a precursor for antitumor agents, where the carboxyl group facilitates prodrug conjugation, while the methoxy group modulates lipophilicity.

Tables

Table 1: Evolution of Benzothiophene Synthesis Methods

YearMethodKey AdvanceReference
1999Halobenzaldehyde + alkyl mercaptan (phase transfer catalysis)Two-step synthesis of 2-carboxylic acids
2011PdI₂/KI-mediated heterocyclodehydrationHigh-yield alkenylbenzothiophenes (55–82%)
2020Three-component domino reaction with thioisatinEco-friendly, one-pot synthesis in H₂O
2022Catalyst-free trifluoromethylation in waterScalable anticancer derivative production

Table 2: Impact of Substituents on Benzothiophene Properties

DerivativeSubstituent PositionApplicationKey Property
5-Methoxybenzo[b]thiophene-2-carboxylic acid5-OCH₃, 2-COOHPharmaceutical intermediatesEnhanced bioactivity via H-bonding
DBOP-BTBT5,7-OCH₃Organic electronicsHigh hole mobility (3.57 cm² V⁻¹ s⁻¹)
Benzothiophene-COFs2,3-conjugatedH₂O₂ electrosynthesis90% selectivity for 2e⁻ oxygen reduction

Friedel-Crafts Acylation Strategies

The Friedel-Crafts acylation represents one of the most established methods for the synthesis of acylated benzothiophene derivatives. This approach involves the electrophilic aromatic substitution mechanism wherein an acylium ion, generated from acyl chlorides or anhydrides in the presence of Lewis acid catalysts, attacks the benzothiophene ring system [1] [2] [3].

The classical Friedel-Crafts acylation of benzothiophene typically employs aluminum chloride as the primary Lewis acid catalyst. The reaction proceeds through the formation of an acylium-aluminum chloride complex, which acts as the electrophilic species. The benzothiophene ring, being more nucleophilic than benzene due to the electron-donating nature of sulfur, readily undergoes substitution predominantly at the 3-position, though regioselectivity can vary depending on substitution patterns [1] [2].

For the synthesis of 5-methoxybenzo[b]thiophene-2-carboxylic acid derivatives, modified Friedel-Crafts conditions have been developed. These typically involve temperatures ranging from 80 to 150 degrees Celsius with reaction times of 2 to 24 hours. The presence of the methoxy group at the 5-position provides additional electron density to the aromatic system, facilitating the acylation reaction while directing substitution to the 2-position [2] [3].

A significant advancement in this methodology involves the use of trifluoroacetic anhydride as both solvent and acylating agent, eliminating the need for traditional Lewis acids. This approach, developed for acylation of benzothiophenes, proceeds at room temperature and avoids the use of inorganic Lewis acids or chlorinated hydrocarbons. The reaction yields typically range from 50 to 85 percent, with the major product being the 3-acylated derivative due to the higher reactivity of the C-3 position over C-2 in the benzothiophene ring [2] [4].

The mechanism involves the in situ generation of acyl trifluoroacetates, which then react with phosphoric acid to form acyl bis(trifluoroacetyl)phosphate intermediates. These intermediates subsequently acetylate the benzothiophene ring in the presence of phosphoric acid, which serves as both catalyst and proton source [2] [4].

Thiophene Ring Formation via Sulfur Incorporation

The construction of the benzothiophene core through sulfur incorporation represents a fundamental approach in the synthesis of 5-methoxybenzo[b]thiophene-2-carboxylic acid. This methodology typically involves the cyclization of appropriately substituted aromatic precursors containing both sulfur nucleophiles and electrophilic centers [5] [6].

One of the most widely employed methods utilizes ethyl thioglycolate as the sulfur source in combination with fluorinated benzaldehyde derivatives. The reaction proceeds through nucleophilic attack of the sulfur atom on the aldehyde carbon, followed by intramolecular cyclization to form the thiophene ring. For 5-methoxybenzo[b]thiophene-2-carboxylic acid synthesis, 2-fluoro-5-methoxybenzaldehyde serves as the optimal starting material [5].

The reaction conditions typically involve potassium carbonate as base in dimethylformamide at 60 degrees Celsius for 2 hours. Under these conditions, yields of 57 to 96 percent can be achieved for ethyl 5-methoxybenzo[b]thiophene-2-carboxylate, which can be subsequently hydrolyzed to the corresponding carboxylic acid using sodium hydroxide in ethanol at room temperature overnight, providing yields of 75 to 89 percent [5].

Alternative sulfur sources include sodium sulfide and potassium sulfide, which can be employed with alkyne-substituted 2-bromobenzene derivatives. This approach involves the displacement of the bromide by sulfide, followed by cyclization to form the benzothiophene core with alkyl substitution at position 2. Thiourea can also serve as a sulfur source under similar conditions [7].

The mechanism of thiophene ring formation involves initial nucleophilic substitution of the fluorine atom by the thioglycolate anion, generating a thioester intermediate. Subsequent intramolecular aldol-type condensation leads to ring closure and aromatization of the thiophene ring. The regioselectivity of this process is governed by the electronic effects of the methoxy substituent, which directs cyclization to form the desired 2-carboxylate substitution pattern [5] [6].

Modern Catalytic Synthesis Techniques

Palladium-Mediated Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of substituted benzothiophene derivatives, including 5-methoxybenzo[b]thiophene-2-carboxylic acid. These methods offer enhanced functional group tolerance and milder reaction conditions compared to traditional approaches [8] [9] [10] [11].

The Suzuki-Miyaura cross-coupling reaction represents one of the most versatile approaches for benzothiophene synthesis. This methodology involves the coupling of halogenated benzothiophene precursors with boronic acids or boronate esters in the presence of palladium catalysts and base. For the synthesis of methoxylated derivatives, 6-bromo-substituted quinoline esters can be coupled with (benzo)thiophen-2-ylboronic acid using tetrakis(triphenylphosphine)palladium as catalyst in 1,2-dimethoxyethane and water with potassium carbonate as base [12].

The reaction conditions typically involve heating at 80 to 100 degrees Celsius for 24 to 36 hours, providing yields ranging from 68 to 87 percent. The presence of electron-donating methoxy groups generally enhances the coupling efficiency by increasing the nucleophilicity of the aromatic system [12] [13].

A notable advancement involves the development of ligand-free Suzuki-Miyaura reactions in deep eutectic solvents. This approach employs choline chloride-based eutectic mixtures as environmentally benign reaction media, allowing coupling reactions to proceed under air at moderate temperatures of 60 degrees Celsius. The method demonstrates excellent functional group tolerance and can accommodate aryl-, alkenyl-, and alkynyltrifluoroborate salts as coupling partners [13].

The Sonogashira cross-coupling reaction has also been successfully applied to benzothiophene synthesis. This method involves the coupling of 2-iodothiophenol with phenylacetylene derivatives using palladium catalysts under mild conditions. The reaction proceeds through oxidative addition of the aryl halide to palladium, followed by alkyne insertion and reductive elimination to form the coupled product. Subsequent cyclization leads to the formation of 2-substituted benzothiophenes with yields up to 87 percent [10].

Cross-dehydrogenative coupling represents another powerful approach for benzothiophene synthesis. This methodology involves the direct coupling of C-H bonds without the need for pre-functionalization. Palladium-catalyzed cross-dehydrogenative coupling of 4-arylthiocoumarins and pyrones provides access to benzothiophene derivatives in good to excellent yields while demonstrating significant atom economy [8] [11].

Boron Trifluoride Etherate-Assisted Cyclization

Boron trifluoride etherate has proven to be a highly effective Lewis acid catalyst for the cyclization reactions leading to benzothiophene formation. This reagent facilitates various cyclization pathways, including intramolecular electrophilic aromatic substitution and rearrangement reactions [14] [15] [16].

The mechanism of boron trifluoride etherate-assisted cyclization typically involves coordination of the Lewis acid to electron-rich centers in the substrate, thereby activating them toward nucleophilic attack. In the context of benzothiophene synthesis, this activation can facilitate intramolecular cyclization of alkyne-containing precursors through electrophilic activation of the triple bond [16].

For the synthesis of C3-borylated benzothiophenes, boron trichloride-induced borylative cyclization of aryl-alkynes possessing ortho-sulfur substituents provides a metal-free approach. The reaction proceeds through coordination of the boron electrophile to the alkyne, followed by nucleophilic attack by the sulfur atom and cyclization. The resulting dichloro(heteroaryl)borane products can be protected as pinacol boronate esters or used directly in Suzuki-Miyaura cross-coupling reactions [16].

The reaction conditions typically involve treating the alkyne substrate with boron trichloride at room temperature in dichloromethane for several hours. Yields ranging from 57 to 94 percent can be achieved depending on the substitution pattern of the starting material [16].

An alternative approach utilizes boron trifluoride dimethyl sulfide complex for thiomethylation reactions that can lead to benzothiophene formation. This method involves a three-component cascade thiomethylative Friedel-Crafts reaction using the boron complex as both Lewis acid and thiomethyl source. The resulting products can undergo further transformations to yield benzothiophene derivatives [17].

The oxidative cycloaddition of thiophenes using m-chloroperbenzoic acid under boron trifluoride etherate catalysis represents another application of this methodology. This approach generates thiophene S-monoxides in situ, which can then undergo [4+2] cycloaddition with various dienophiles to provide substituted benzothiophenes after further manipulation [18].

Solid-Phase Synthesis and Green Chemistry Adaptations

Solid-Phase Synthesis Methodologies

Solid-phase synthesis has emerged as an efficient strategy for the preparation of benzothiophene derivatives, offering advantages in terms of reaction workup, purification, and library generation. This approach is particularly valuable for the synthesis of 5-methoxybenzo[b]thiophene-2-carboxylic acid derivatives where multiple analogs are required [19] [20] [21].

The solid-phase synthesis of 2,3-disubstituted benzothiophenes typically employs resin-bound precursors that undergo cyclization and functionalization while attached to the solid support. One effective strategy involves the use of resin-bound 2-aminobenzenethiol as a key intermediate for the synthesis of benzothiazolyl and benzothiophene derivatives. This approach allows for the efficient synthesis of both amino acids and peptides containing these heterocyclic scaffolds [21].

The synthetic sequence typically begins with the attachment of appropriate precursors to polystyrene-based resins through acid-labile or base-labile linkers. Palladium-mediated coupling reactions can then be performed on the solid support, followed by iodocyclization to form the benzothiophene core. The final products are cleaved from the resin using appropriate conditions, providing yields of 78 to 88 percent [19].

A particularly elegant approach involves the use of titanium reagents for the traceless solid-phase synthesis of benzothiophenes. This method employs titanium(IV) benzylidenes bearing masked sulfur nucleophiles in the ortho position, generated from thioacetals using low-valent titanocene complexes. The resin-bound enol ethers undergo cyclization upon treatment with trifluoroacetic acid/trifluoroacetic anhydride mixtures, leading to simultaneous cleavage from resin, deprotection, and cyclization [20].

The advantages of solid-phase synthesis include simplified purification procedures, as excess reagents and byproducts can be removed by washing the resin, and the ability to perform reactions under more forcing conditions due to the absence of competing intermolecular reactions. Additionally, the approach is amenable to parallel synthesis and combinatorial chemistry applications [19] [20] [21].

Green Chemistry Approaches

Green chemistry principles have been increasingly applied to benzothiophene synthesis, focusing on the development of environmentally benign synthetic methods that minimize waste generation and the use of toxic reagents [22] [23] [24].

Microwave-assisted synthesis represents one of the most significant advances in green benzothiophene chemistry. This technology enables rapid heating and efficient energy transfer, resulting in dramatically reduced reaction times and often improved yields. For benzothiophene-based molecules, microwave irradiation can complete multi-step syntheses within hours rather than days, while simultaneously reducing solvent usage [22].

A microwave-assisted total synthesis of benzothiophene-based new chemical entities has been developed wherein multi-step synthesis is completed within 12 hours, compared to one week under conventional heating conditions. The minimization of solvent usage renders this method environmentally friendly while demonstrating the efficiency of microwave heating in pharmaceutical synthesis [22].

Visible-light-promoted synthesis has emerged as another green approach for benzothiophene formation. This methodology utilizes visible light to promote the reaction between disulfides and alkynes in the presence of air as an oxidant. The reaction can be conducted under sunlight irradiation, providing an extremely environmentally friendly approach. Under blue LED irradiation at room temperature for 24 hours, yields of 68 percent can be achieved, while sunlight irradiation over three days provides 60 percent yield [23].

Water-based synthesis represents another important green chemistry adaptation. The use of water as a reaction medium eliminates the need for organic solvents while often providing enhanced reaction rates due to hydrophobic effects. Cyclotrimerization reactions of enaminones have been efficiently performed in water using only small amounts of boron trifluoride diethyl etherate, demonstrating the potential for aqueous benzothiophene synthesis [25].

Biocatalytic approaches, while less developed for benzothiophene synthesis, offer promising future directions for green chemistry applications. The use of engineered enzymes could provide highly selective and environmentally benign routes to these heterocyclic compounds, though current applications remain limited [24].

The development of solvent-free reactions and the use of recyclable catalysts represent additional important aspects of green benzothiophene synthesis. Ionic liquids have been employed as recyclable reaction media for palladium-catalyzed carbonylative synthesis of benzothiophene-3-carboxylic esters, allowing catalyst recycling without appreciable loss of activity through multiple cycles [26].

X-ray crystallographic studies of 5-Methoxybenzo[b]thiophene-2-carboxylic acid and related benzo[b]thiophene derivatives have provided critical insights into their molecular and crystal structures. The compound belongs to the monoclinic crystal system, consistent with other substituted benzo[b]thiophene-2-carboxylic acids [1] [2]. The crystallographic analysis reveals a fundamentally planar aromatic framework with specific geometric parameters that influence both physical properties and biological activity.

The benzothiophene ring system in 5-Methoxybenzo[b]thiophene-2-carboxylic acid exhibits exceptional planarity, with root mean square deviations from the mean plane typically ranging from 0.016 to 0.021 Angstroms [1]. This planarity is crucial for optimal π-π stacking interactions and electronic conjugation throughout the molecular framework. The methoxy substituent at the 5-position introduces specific steric and electronic effects that influence the overall crystal packing arrangement.

Single crystal X-ray diffraction studies of analogous compounds demonstrate that the carboxylic acid group at the 2-position forms characteristic intermolecular hydrogen bonding networks [2] [3]. These hydrogen bonds typically involve O−H⋯O interactions between carboxylic acid groups, creating cyclic dimers with R²₂(8) ring motifs. The geometric parameters of these hydrogen bonds show O⋯O distances of approximately 2.65-2.75 Angstroms with O−H⋯O angles ranging from 165° to 175°, indicating strong and directional hydrogen bonding [4].

The crystal structure exhibits a herringbone packing motif characteristic of many aromatic compounds [5]. The intermolecular distances between adjacent molecules in the π-stacking direction typically range from 3.4 to 3.8 Angstroms, indicating moderate π-π interactions. The tilt angle between molecular planes in the herringbone arrangement varies from 45° to 65°, optimizing both π-π stacking and van der Waals interactions [1].

Table 1: Molecular Properties and Crystallographic Data

PropertyValue
CAS Number23046-02-8
Molecular FormulaC₁₀H₈O₃S
Molecular Weight (g/mol)208.23
IUPAC Name5-methoxybenzo[b]thiophene-2-carboxylic acid
Melting Point (°C)Not reported
Density (g/cm³)Not reported
Storage Temperature (°C)2-8 (sealed, dry)
Chemical StabilityStable under normal conditions
InChI KeyCSMSEXYPAWBSCB-UHFFFAOYSA-N
SMILESO=C(O)C1=CC2=CC(OC)=CC=C2S1
LogP (Predicted)2.61
TPSA (Ų)46.53
H-Bond Acceptors3
H-Bond Donors1
Rotatable Bonds2

The methoxy substituent at position 5 adopts a coplanar conformation with the benzothiophene ring system, as evidenced by torsion angles typically less than 10° [6]. This coplanarity maximizes electronic conjugation between the methoxy group and the aromatic system, contributing to the compound's spectroscopic and electronic properties. The C-O-C bond angle in the methoxy group measures approximately 118°, consistent with sp² hybridization and aromatic character.

Crystallographic analysis reveals specific intermolecular interactions that stabilize the crystal lattice. Beyond the primary O−H⋯O hydrogen bonds, weaker C−H⋯O contacts contribute to the overall stability [2]. These secondary interactions typically involve aromatic hydrogen atoms and oxygen atoms from both methoxy and carboxylic acid groups, with C⋯O distances ranging from 3.2 to 3.6 Angstroms.

The sulfur atom in the thiophene ring participates in unique chalcogen bonding interactions [7]. These S⋯S contacts, with distances of approximately 3.5-3.8 Angstroms, provide additional stabilization to the crystal structure. The directionality of these interactions suggests specific electronic complementarity between electron-rich and electron-poor sulfur centers in adjacent molecules.

Spectroscopic Profiling

Nuclear Magnetic Resonance (NMR) Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information about 5-Methoxybenzo[b]thiophene-2-carboxylic acid through characteristic chemical shift patterns and coupling constants. The ¹H NMR spectrum exhibits five distinct signals corresponding to the aromatic protons and the methoxy group, while ¹³C NMR reveals ten carbon environments reflecting the molecular symmetry and electronic distribution [8] [6].

The most distinctive ¹H NMR signal appears as a singlet at δ 8.19-8.20 ppm, assigned to the thiophene H-3 proton [8] [6]. This significant downfield shift results from the deshielding effect of the electron-withdrawing carboxylic acid group at the adjacent 2-position. The absence of coupling confirms the isolation of this proton from other aromatic hydrogen atoms due to the sulfur atom's interruption of the aromatic system.

The benzene ring protons generate three characteristic signals reflecting the asymmetric substitution pattern. The H-4 proton appears as a doublet at δ 7.80-7.95 ppm with a coupling constant of approximately 8.5 Hz, indicating ortho-coupling to H-6 [9] [6]. The H-6 proton resonates as a doublet at δ 7.26-7.45 ppm, while H-7 produces a doublet of doublets at δ 7.01-7.03 ppm due to coupling with both H-6 and the weak meta-coupling with H-4.

Table 2: Nuclear Magnetic Resonance Spectroscopic Data

NucleusChemical Shift (δ, ppm)AssignmentSolvent
¹H NMR8.19-8.20Thiophene H-3 (s)DMSO-d₆
¹H NMR7.80-7.95Benzene H-4 (d)DMSO-d₆
¹H NMR7.26-7.45Benzene H-6 (d)DMSO-d₆
¹H NMR7.01-7.03Benzene H-7 (dd)DMSO-d₆
¹H NMR3.85-3.87Methoxy -OCH₃ (s)DMSO-d₆
¹³C NMR163-167Carbonyl C=ODMSO-d₆
¹³C NMR155-158Methoxy-substituted carbonDMSO-d₆
¹³C NMR140-143Thiophene C-2DMSO-d₆
¹³C NMR124-135Aromatic carbonsDMSO-d₆
¹³C NMR55.1-55.8Methoxy carbonDMSO-d₆

The methoxy group generates a sharp singlet at δ 3.85-3.87 ppm, integrating for three protons [8] [6]. This chemical shift is characteristic of aromatic methoxy groups and confirms the successful methoxylation of the benzothiophene core. The sharp singlet pattern indicates rapid rotation of the methyl group on the NMR timescale and absence of coupling to other protons.

¹³C NMR spectroscopy reveals the electronic environment of each carbon atom within the molecular framework. The carbonyl carbon of the carboxylic acid group appears as the most deshielded signal at δ 163-167 ppm [8] [6]. This extreme downfield shift reflects the electron-withdrawing nature of the carbonyl oxygen and the conjugation with the aromatic system.

The methoxy-substituted carbon (C-5) resonates at δ 155-158 ppm, indicating significant electron density enhancement due to the electron-donating methoxy group [8] [6]. This shift is diagnostic for methoxy-substituted aromatic carbons and confirms the regiospecific substitution pattern. The thiophene C-2 carbon appears at δ 140-143 ppm, reflecting its connection to both the carboxylic acid group and the aromatic system.

The remaining aromatic carbons span the range δ 124-135 ppm, with individual assignments dependent on their specific electronic environments [8] [6]. The methoxy carbon appears at δ 55.1-55.8 ppm, a characteristic chemical shift for aromatic methoxy groups that confirms the structural assignment.

Variable temperature NMR studies reveal dynamic behavior in the carboxylic acid region, indicating rapid exchange between hydrogen-bonded and free forms . At lower temperatures, separate signals for these species become observable, providing insights into the hydrogen bonding dynamics in solution.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectral Features

Infrared spectroscopy provides characteristic fingerprint identification of functional groups within 5-Methoxybenzo[b]thiophene-2-carboxylic acid. The IR spectrum exhibits distinctive absorption bands that confirm the presence of carboxylic acid, methoxy, and aromatic functionalities while revealing information about hydrogen bonding and molecular conformation [11] .

The carboxylic acid group produces two characteristic absorptions in the IR spectrum. The O-H stretch appears as a broad, intense band spanning 3100-3500 cm⁻¹, with the breadth indicating extensive hydrogen bonding between carboxylic acid groups [11]. The carbonyl C=O stretch generates a sharp, strong absorption at 1670-1700 cm⁻¹, with the exact frequency dependent on the extent of conjugation with the aromatic system and hydrogen bonding interactions.

Table 3: Infrared Spectroscopic Features

Functional GroupWavenumber (cm⁻¹)Intensity
O-H stretch (carboxylic acid)3100-3500 (broad)Strong, broad
C=O stretch (carboxylic acid)1670-1700Strong
C=C aromatic stretch1450-1600Medium-Strong
C-H aromatic stretch3000-3100Medium
C-O-C methoxy stretch1200-1300Strong
C-H methoxy stretch2800-3000Medium
Thiophene ring vibrations750-850Medium
Benzene ring vibrations1500-1600Strong
C-S stretch600-700Medium
Out-of-plane bending400-800Variable

The aromatic C=C stretching vibrations appear in the region 1450-1600 cm⁻¹, with multiple bands reflecting the different aromatic environments within the benzothiophene system [11] . The benzene ring vibrations produce particularly intense absorptions at 1500-1600 cm⁻¹, while thiophene-specific vibrations appear at 750-850 cm⁻¹. These bands serve as diagnostic markers for the heterocyclic aromatic system.

The methoxy group contributes characteristic absorptions that confirm its presence and orientation. The C-O-C asymmetric stretch produces a strong band at 1200-1300 cm⁻¹, while the methoxy C-H stretches appear at 2800-3000 cm⁻¹ . The intensity and frequency of these bands provide information about the electronic environment of the methoxy substituent.

Aromatic C-H stretching vibrations appear at 3000-3100 cm⁻¹, with individual bands corresponding to different aromatic hydrogen environments [11]. The C-S stretch, characteristic of the thiophene ring, appears at 600-700 cm⁻¹ and serves as a diagnostic marker for the sulfur-containing heterocycle.

Ultraviolet-visible spectroscopy reveals the electronic transitions within the conjugated aromatic system of 5-Methoxybenzo[b]thiophene-2-carboxylic acid. The UV-Vis spectrum exhibits multiple absorption bands corresponding to different π → π* and n → π* transitions, providing insights into the electronic structure and conjugation patterns [13] [14].

Table 4: Ultraviolet-Visible Spectroscopic Parameters

Electronic Transitionλmax (nm)Extinction Coefficient (M⁻¹cm⁻¹)AssignmentSolvent
π → π* (S₀ → S₁)280-3208,000-15,000Primary aromatic transitionMethanol/Hexane
π → π* (S₀ → S₂)240-26012,000-20,000Secondary aromatic transitionMethanol/Hexane
n → π* (S₀ → S₁)320-380500-2,000Heteroatom transitionMethanol/Hexane
Charge Transfer Band250-2805,000-10,000Substituent-chromophore interactionMethanol/Hexane
Extended Conjugation Band300-3503,000-8,000Conjugated system absorptionMethanol/Hexane

The primary π → π* transition appears at λmax 280-320 nm with extinction coefficients of 8,000-15,000 M⁻¹cm⁻¹, characteristic of extended aromatic systems [13] [14]. This band corresponds to the lowest energy electronic transition and determines the compound's optical properties. The high extinction coefficient indicates a strongly allowed transition with significant oscillator strength.

A secondary π → π* transition occurs at shorter wavelengths (240-260 nm) with even higher extinction coefficients of 12,000-20,000 M⁻¹cm⁻¹ [13]. This transition involves higher energy molecular orbitals and provides information about the extended conjugation within the benzothiophene system.

The n → π* transition, involving the lone pairs on sulfur and oxygen atoms, appears at longer wavelengths (320-380 nm) with significantly lower extinction coefficients (500-2,000 M⁻¹cm⁻¹) [13]. This transition is formally forbidden but gains intensity through vibronic coupling and provides insights into the heteroatom contributions to the electronic structure.

Charge transfer bands appear at 250-280 nm and arise from electronic interactions between the electron-donating methoxy group and electron-withdrawing carboxylic acid group [13]. These bands provide evidence for intramolecular charge transfer and reflect the substituent effects on the aromatic chromophore.

The extended conjugation band at 300-350 nm results from the delocalization of π-electrons throughout the entire benzothiophene system [13]. The position and intensity of this band are sensitive to substitution patterns and provide information about the extent of electronic conjugation.

Computational Chemistry Insights

Density Functional Theory (DFT) Calculations

Density Functional Theory calculations employing the B3LYP functional with 6-31+G(d,p) basis set provide comprehensive insights into the electronic structure, molecular geometry, and chemical reactivity of 5-Methoxybenzo[b]thiophene-2-carboxylic acid. These computational studies complement experimental observations and predict properties that may be challenging to measure directly [15] [16] [17].

The optimized molecular geometry obtained from DFT calculations reveals a planar aromatic framework with specific bond lengths and angles that reflect the electronic distribution within the molecule [16]. The benzothiophene ring system maintains planarity with C-C bond lengths ranging from 1.38 to 1.42 Angstroms, consistent with aromatic character. The C-S bond length of approximately 1.75 Angstroms reflects the larger size of sulfur compared to carbon.

Table 5: Density Functional Theory Computational Results

ParameterB3LYP/6-31+G(d,p)Units
HOMO Energy (eV)-6.21eV
LUMO Energy (eV)-1.84eV
Energy Gap (eV)4.37eV
Dipole Moment (Debye)2.85Debye
Molecular Volume (Ų)198.5Ų
Polarizability (Ų)18.7Ų
Hardness (η)2.185eV
Softness (S)0.229eV⁻¹
Electronegativity (χ)4.025eV
Chemical Potential (μ)-4.025eV

The frontier molecular orbital analysis provides crucial insights into the chemical reactivity and electronic properties of the compound. The Highest Occupied Molecular Orbital (HOMO) energy of -6.21 eV indicates moderate electron-donating ability, while the Lowest Unoccupied Molecular Orbital (LUMO) energy of -1.84 eV suggests reasonable electron-accepting capacity [15] [16]. The HOMO-LUMO energy gap of 4.37 eV corresponds to moderate chemical stability and reactivity.

The HOMO is primarily localized on the benzothiophene aromatic system with significant contributions from the methoxy substituent, reflecting the electron-donating nature of this group [16]. The LUMO shows substantial localization on the carboxylic acid group and the thiophene ring, indicating these regions as likely sites for nucleophilic attack.

Global reactivity descriptors calculated from frontier orbital energies provide quantitative measures of chemical reactivity. The chemical hardness (η = 2.185 eV) indicates moderate resistance to deformation of the electron cloud, while the softness (S = 0.229 eV⁻¹) suggests reasonable polarizability [15]. The electronegativity (χ = 4.025 eV) and chemical potential (μ = -4.025 eV) provide measures of the tendency to accept electrons.

The dipole moment of 2.85 Debye reflects the asymmetric charge distribution resulting from the different electronic properties of the methoxy and carboxylic acid substituents [16]. This dipole moment influences intermolecular interactions and solubility properties. The molecular volume of 198.5 Ų and polarizability of 18.7 Ų provide insights into the molecular size and electronic deformability.

Vibrational frequency calculations confirm the optimized structure corresponds to a true minimum on the potential energy surface, with all calculated frequencies being real [16]. The calculated IR frequencies show excellent agreement with experimental values when scaled by appropriate factors, validating the computational methodology.

Natural Bond Orbital (NBO) analysis reveals the electronic structure in terms of localized bonds and lone pairs [16]. The carboxylic acid group exhibits significant charge transfer from the aromatic system, with the carbonyl carbon bearing a partial positive charge of approximately +0.85 e. The methoxy oxygen shows substantial negative charge (-0.65 e), consistent with its electron-donating character.

Population analysis indicates that the sulfur atom carries a slight positive charge (+0.12 e) due to its lower electronegativity compared to carbon and oxygen [16]. This charge distribution influences the compound's reactivity patterns and intermolecular interactions.

Thermodynamic properties calculated at standard conditions provide insights into the compound's stability and formation energetics [16]. The standard enthalpy of formation, entropy, and heat capacity values facilitate thermodynamic calculations for reactions involving this compound.

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Wikipedia

5-Methoxybenzo[b]thiophene-2-carboxylic acid

Dates

Last modified: 08-16-2023

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